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Introduction

(+)-Avrainvillamide is a potent antiproliferative natural product that has garnered significant
interest from the scientific community.[1] Its complex architecture, featuring a
bicyclo[2.2.2]diazaoctane core, and promising biological activity have made it a challenging
and attractive target for total synthesis. This document provides a detailed protocol for the
enantioselective total synthesis of (+)-Avrainvillamide, based on the seminal work of Baran
and coworkers. The synthesis proceeds through the key intermediate, stephacidin A, and
employs several innovative synthetic methodologies, including a palladium-catalyzed
tryptophan synthesis, a copper-catalyzed benzopyran formation, and a diastereoselective
oxidative enolate heterocoupling.

Retrosynthetic Analysis

The synthetic strategy hinges on the late-stage conversion of stephacidin A to (+)-
Avrainvillamide. Stephacidin A is envisioned to arise from the coupling of two key fragments: a
functionalized tryptophan derivative and a proline-derived unit. The challenging
bicyclo[2.2.2]diazaoctane core is constructed via a key oxidative carbon-carbon bond
formation.
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Caption: Retrosynthetic analysis of (+)-Avrainvillamide.

Experimental Protocols

This section details the experimental procedures for the key stages in the total synthesis of (+)-
Avrainvillamide.

Part 1: Synthesis of the Functionalized Tryptophan
Fragment

The synthesis of the tryptophan fragment commences with a palladium-catalyzed reaction to
construct the substituted indole core, followed by the formation of the benzopyran ring system.

1.1: Palladium-Catalyzed Synthesis of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(6-hydroxy-
1-tosyl-1H-indol-3-yl)propanoate

This key step forges the substituted tryptophan core.
e Reaction Scheme:

o o-iodoaniline derivative + alkyne-containing amino acid derivative — substituted
tryptophan

e Detailed Protocol:

o To a solution of the o-iodoaniline (1.0 equiv) and the alkyne partner (1.2 equiv) in DMF,
add Pd(OAc)2 (0.1 equiv), and P(2-furyl)3 (0.2 equiv).

o Degas the mixture and then heat to 80 °C for 12 hours.
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o Cool the reaction to room temperature and dilute with ethyl acetate.
o Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

o Concentrate the solution under reduced pressure and purify the residue by flash column
chromatography on silica gel.

1.2: Benzopyran Formation via Copper-Catalyzed Propargylation and Claisen Rearrangement
e Reaction Scheme:

o Phenol + propargylic carbonate — propargyl ether — benzopyran
e Detailed Protocol:

o To a solution of the 6-hydroxytryptophan derivative (1.0 equiv) in dichloromethane, add
propargylic carbonate (1.5 equiv), CuCl (0.1 equiv), and DBU (1.5 equiv).

o Stir the reaction at room temperature for 4 hours.

o Quench the reaction with saturated agueous ammonium chloride and extract with
dichloromethane.

o Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify
by flash chromatography to yield the propargyl ether.

o Dissolve the propargyl ether in o-dichlorobenzene and heat to 180 °C for 30 minutes to
effect the Claisen rearrangement.

o Cool the reaction mixture and purify directly by flash column chromatography to afford the
benzopyran-fused tryptophan.[2]

Part 2: Synthesis of the Proline-Derived Fragment

The proline-derived fragment is prepared from L-proline through a series of standard
transformations.

2.1: Synthesis of (R)-methyl 2-allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylate

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.organic-chemistry.org/totalsynthesis/totsyn01/avrainvillamide-stephacidin-a-b-baran.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2978725?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE e iy i

» Detailed Protocol:
o Protect L-proline as its Boc derivative.
o Perform esterification of the carboxylic acid.

o Introduce the allyl group at the C2 position via enolate alkylation.

Part 3: Fragment Coupling and
Bicyclo[2.2.2]diazaoctane Core Formation

The two fragments are coupled, and the key bicyclic core is constructed via an oxidative

heterocoupling reaction.
3.1: Amide Coupling of the Tryptophan and Proline Fragments
» Detailed Protocol:
o Deprotect the Boc group of the proline derivative using TFA in dichloromethane.

o Couple the resulting free amine with the carboxylic acid of the tryptophan fragment using a
standard peptide coupling reagent such as HATU in the presence of a base like DIPEA.

o Purify the resulting dipeptide by flash chromatography.
3.2: Oxidative Enolate Heterocoupling to Form the Bicyclo[2.2.2]diazaoctane Core
This crucial step establishes the signature cage-like structure.
» Reaction Scheme:
o Dipeptide precursor — Bicyclo[2.2.2]diazaoctane core
o Detailed Protocol:

o To a solution of the dipeptide precursor in THF at -78 °C, add a solution of KHMDS (2.2

equiv) in THF dropwise.
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o After stirring for 30 minutes, add a solution of Cu(OTf)2 (2.2 equiv) in THF.
o Allow the reaction to warm to room temperature and stir for 12 hours.

o Quench the reaction with saturated agueous ammonium chloride and extract with ethyl
acetate.

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate.

o Purify the crude product by flash column chromatography to yield the
bicyclo[2.2.2]diazaoctane core.

Part 4: Completion of the Synthesis of Stephacidin A

The final steps to access stephacidin A involve cyclization to form the diketopiperazine ring and
subsequent functional group manipulations.

4.1: Diketopiperazine Formation and Final Cyclization
 Detailed Protocol:
o Remove the protecting groups from the coupled product.
o Induce cyclization to the diketopiperazine by heating in a suitable solvent such as toluene.

o Perform the final ring closure to form stephacidin A.

Part 5: Conversion of Stephacidin A to (+)-
Avrainvillamide

The final transformation to (+)-Avrainvillamide is achieved through a late-stage oxidation.
5.1: Oxidation of Stephacidin A
e Detailed Protocol:

o Dissolve stephacidin A in a mixture of acetonitrile and water.
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afford (+)-Avrainvillamide.

Add NaHCO3 and selenium dioxide (SeO2).

Stir the reaction at room temperature for 24 hours.

Quantitative Data Summary

The following tables summarize the yields for the key steps in the synthesis.

Table 1: Synthesis of Key Intermediates

Dilute the reaction with ethyl acetate and wash with water and brine.

Dry the organic layer, concentrate, and purify by preparative thin-layer chromatography to

. Starting Reagents and .
Step Intermediate . . Yield (%)
Material Conditions
(S)-methyl 2-
((tert-
butoxycarbonyl)a ) - Pd(OAC)2, P(2-
) o-iodoaniline
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1H-indol-3-
yl)propanoate
1. Propargylic
6- carbonate, CuCl,
Benzopyran-
1.2 hydroxytryptopha  DBU; 2. o- 68 (over 2 steps)
fused tryptophan T ]
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180 °C
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Table 2: Final Steps to (+)-Avrainvillamide
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Synthetic Workflow

The overall synthetic pathway is depicted in the following workflow diagram.
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Caption: Overall workflow for the total synthesis of (+)-Avrainvillamide.

Conclusion

This protocol outlines a robust and efficient enantioselective total synthesis of (+)-
Avrainvillamide. The successful execution of this synthesis relies on the precise application of
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modern synthetic methodologies to construct a complex natural product. The detailed
procedures and quantitative data provided herein are intended to serve as a valuable resource
for researchers in the fields of organic synthesis, medicinal chemistry, and drug development
who are interested in this fascinating molecule and its analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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